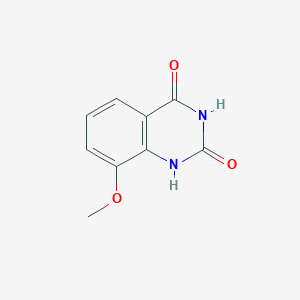

8-Methoxyquinazoline-2,4(1H,3H)-dione

Vue d'ensemble

Description

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine .Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Chemical Reactions Analysis

Quinazolinones are valuable intermediates in organic synthesis. Therefore, various procedures have been developed for preparing these important compounds .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .Applications De Recherche Scientifique

Antimicrobial Activity

The compound 8-Methoxyquinazoline-2,4(1H,3H)-dione has shown significant potential in antimicrobial applications. For instance, a study demonstrated the synthesis of a novel quinazolinone derivative with effective antimicrobial activity against various microorganisms. The compound exhibited notable susceptibility, particularly against gram-positive organisms (Usifoh & Ukoh, 2002).

Chemical Synthesis and Reactions

Research has been conducted on the chemical synthesis and reactions of 8-Methoxyquinazoline-2,4(1H,3H)-dione. This includes studies on its interaction with different reagents and the synthesis of derivatives under various conditions. For example, a paper detailed the copper(I)-catalyzed cycloaddition reaction of 3-azidoquinoline-2,4(1H,3H)-diones with terminal acetylenes, leading to the formation of 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011). Additionally, research on the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents has provided insights into novel derivatives and potential applications (Kuryazov et al., 2010).

Application in Drug Synthesis

The utility of 8-Methoxyquinazoline-2,4(1H,3H)-dione extends to drug synthesis. For instance, cesium carbonate-catalyzed synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide has been developed, showcasing its role as a key intermediate in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008).

Antiviral and Antibacterial Applications

The compound also exhibits potential in antiviral and antibacterial applications. Research has indicated its effectiveness in inhibiting HIV-1 RNase H activity and integrase, suggesting its potential as a dual inhibitor for HIV treatment (Gao et al., 2019). Moreover, the activity of 8-methoxy-quinazoline-2,4-dione against quinolone-resistant gyrases and its inhibition of Staphylococcus aureus gyrase and topoisomerase IV, highlights its potential as a dual-targeting agent against bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) (Oppegard et al., 2010).

Molecular Modeling and Pharmacological Studies

Molecular modeling and pharmacological studies have been conducted to explore the structural-activity relationships of 8-Methoxyquinazoline-2,4(1H,3H)-dione derivatives. These studies have led to the development of new compounds with potential therapeutic applications. For instance, research on 3-hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors has shown promising results in decreasing neuronal damage and demonstrating anticonvulsant effects, which could be relevant in the treatment of neurological disorders (Colotta et al., 2012).

Novel Compound Synthesis

Further research includes the synthesis of novel compounds containing the 8-Methoxyquinazoline-2,4(1H,3H)-dione scaffold. These studies often aim at discovering new therapeutic agents with enhanced biological activities. For instance, the synthesis of new tricyclic compounds with a pyrimido[4,5-d]pyrimidine fragment, derived from 7,8-dihydro-1H-pyrimido[4,5,6-de]quinazoline derivatives, showcases the versatility of this compound in medicinal chemistry (Dorokhov et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

8-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-9(13)11-8(5)12/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUZPZZMCYIDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438523 | |

| Record name | 8-Methoxyquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxyquinazoline-2,4(1H,3H)-dione | |

CAS RN |

62484-14-4 | |

| Record name | 8-Methoxyquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)